

Application Notes & Protocols: Palladium-Catalyzed Synthesis of Benzofuran Derivatives

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Compound of Interest

Compound Name:	Ethyl 3-amino-5-chlorobenzofuran-2-carboxylate
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Introduction: The Enduring Significance of the Benzofuran Scaffold

The benzofuran nucleus is a privileged heterocyclic motif frequently encountered in natural products, pharmaceuticals, and advanced materials. Its derivatives exhibit a vast spectrum of biological activities, including antifungal, antitumor, antiviral, and anti-inflammatory properties. This has cemented the benzofuran scaffold as a high-value target in drug discovery and development. Traditional synthetic routes often require harsh conditions and multi-step procedures. However, the advent of palladium catalysis has revolutionized the construction of this important heterocycle, offering milder conditions, superior functional group tolerance, and higher atom economy through elegant and powerful C-O and C-C bond-forming strategies.[1]
[2]

This comprehensive guide is designed for researchers, medicinal chemists, and process development scientists. It moves beyond simple procedural lists to provide a deep, mechanistic understanding of the most robust palladium-catalyzed methods for benzofuran synthesis. We will explore the causality behind experimental choices, present detailed, field-proven protocols,

and offer insights to empower you to successfully apply and adapt these powerful reactions in your own laboratory.

Strategy 1: Domino Sonogashira Coupling and Intramolecular Cyclization

This is arguably the most prevalent and versatile palladium-catalyzed route to 2- and 2,3-substituted benzofurans.^{[3][4]} The strategy relies on a one-pot sequence where an o-halophenol (typically an o-iodophenol) first undergoes a Sonogashira cross-coupling with a terminal alkyne. The resulting 2-alkynylphenol intermediate is then subjected to an intramolecular cyclization (hydroalkoxylation) to forge the benzofuran ring.^{[5][6]} The entire process is often accomplished without isolating the intermediate, making it highly efficient.

Mechanistic Rationale & Key Parameters

The reaction proceeds via two distinct, yet interconnected, catalytic cycles that can be orchestrated in a single pot.

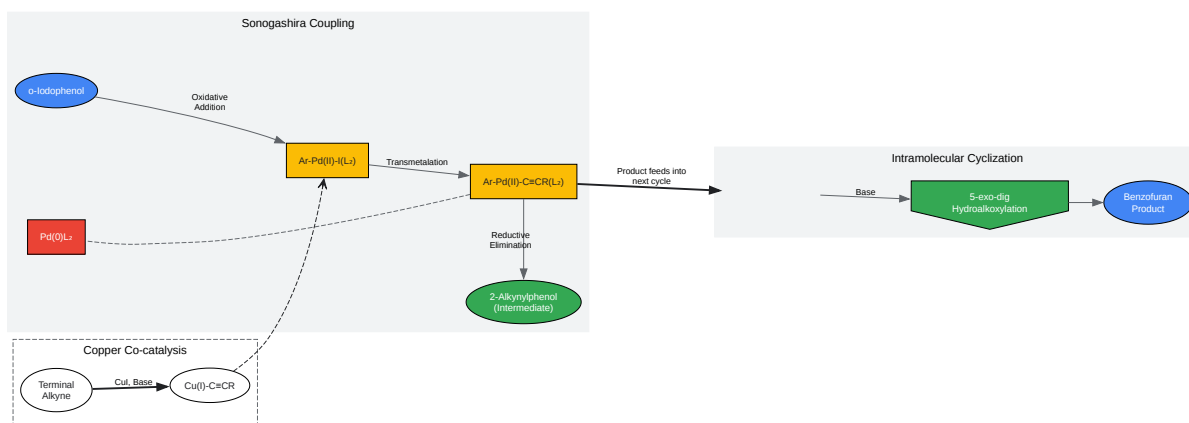
- **Sonogashira Coupling Cycle:** The process begins with the oxidative addition of the o-iodophenol to a Pd(0) species, forming a Pd(II)-aryl complex. Concurrently, a copper(I) co-catalyst activates the terminal alkyne, forming a copper(I) acetylide. Transmetalation from copper to palladium, followed by reductive elimination, yields the 2-alkynylphenol intermediate and regenerates the Pd(0) catalyst.^{[3][7]}
- **Intramolecular Cyclization (5-exo-dig):** The phenolic proton adds across the alkyne bond in an intramolecular fashion. This step is often promoted by the base present in the reaction mixture or can be catalyzed by the palladium complex itself. The 5-exo-dig cyclization is kinetically and thermodynamically favored, leading to the stable benzofuran ring system.^[8]

Causality of Component Selection:

- **Palladium Source:** Pd(OAc)₂, PdCl₂(PPh₃)₂, and Pd/C are common choices. Pd(0) is the active species, often generated in situ from Pd(II) precursors.^{[6][9]}
- **Copper(I) Co-catalyst:** CuI is the classic co-catalyst for the Sonogashira reaction, facilitating the formation of the copper acetylide and accelerating the coupling process.^{[4][5]} Copper-free versions exist but may require specific ligands or conditions.^[10]

- **Ligand:** Triphenylphosphine (PPh_3) is a standard, cost-effective ligand that stabilizes the palladium catalyst. More specialized ligands, such as N-heterocyclic carbenes (NHCs) or bulky biarylphosphines, can enhance catalytic activity and expand the substrate scope.[3]
- **Base:** An amine base, such as triethylamine (Et_3N) or diisopropylethylamine (DIPEA), is crucial. It serves to neutralize the HI generated during the Sonogashira coupling and promotes the deprotonation of both the terminal alkyne and the phenol for the cyclization step.[1][4]
- **Solvent:** Aprotic polar solvents like DMF or DMSO are commonly used to ensure the solubility of the reagents and intermediates.

Visualizing the Domino Catalytic Cycle



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Caption: Domino Sonogashira coupling and intramolecular cyclization for benzofuran synthesis.

Experimental Protocol: Synthesis of 2-Phenylbenzofuran

This protocol is adapted from methodologies reported for the one-pot synthesis of 2-substituted benzofurans.[5][9][10]

Materials:

- 2-Iodophenol (1.0 mmol, 220 mg)
- Phenylacetylene (1.2 mmol, 122 mg, 132 μ L)
- Bis(triphenylphosphine)palladium(II) dichloride [$\text{PdCl}_2(\text{PPh}_3)_2$] (0.02 mmol, 14 mg, 2 mol%)
- Copper(I) iodide (CuI) (0.04 mmol, 7.6 mg, 4 mol%)
- Triethylamine (Et_3N) (3.0 mmol, 303 mg, 416 μ L)
- Anhydrous N,N-Dimethylformamide (DMF) (5 mL)
- Argon or Nitrogen gas supply
- Standard glassware (Schlenk flask or sealed tube, condenser)

Procedure:

- Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add $\text{PdCl}_2(\text{PPh}_3)_2$ (14 mg) and CuI (7.6 mg).
- Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen gas three times to ensure an inert atmosphere.
- Reagent Addition: Under a positive pressure of inert gas, add 2-iodophenol (220 mg). Dissolve the solids in anhydrous DMF (5 mL).
- Sequential Addition: Add triethylamine (416 μ L) followed by phenylacetylene (132 μ L) to the stirring solution at room temperature.
- Reaction: Heat the reaction mixture to 80-100 $^\circ\text{C}$ and stir for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
- Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).

- Extraction: Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).
- Washing & Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
- Purification: Purify the crude residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient, e.g., 98:2) to afford 2-phenylbenzofuran as a white solid.

Data Summary: Substrate Scope

The domino Sonogashira/cyclization method is highly versatile and tolerates a wide range of functional groups on both the o-iodophenol and the terminal alkyne.

Entry	o-Iodophenol Derivative	Alkyne Derivative	Yield (%)	Reference
1	2-Iodophenol	Phenylacetylene	85-95	[5][9]
2	4-Methyl-2-iodophenol	Phenylacetylene	92	[5]
3	4-Nitro-2-iodophenol	Phenylacetylene	88	[9]
4	2-Iodophenol	1-Hexyne	85	[5]
5	2-Iodophenol	Propargyl alcohol	78-86	[5]
6	2-Iodophenol	4-Ethynylanisole	94	[5]

Strategy 2: Intramolecular O-Arylation of Ketone Enolates

This strategy provides access to 2,3-disubstituted benzofurans through the intramolecular C-O bond formation between a ketone enolate and an aryl halide.[11] The starting materials, 1-(2-haloaryl)ketones, are readily prepared via Friedel-Crafts acylation or other standard methods. This approach is mechanistically distinct from the Sonogashira route and offers an excellent alternative for constructing specific substitution patterns.

Mechanistic Rationale & Key Parameters

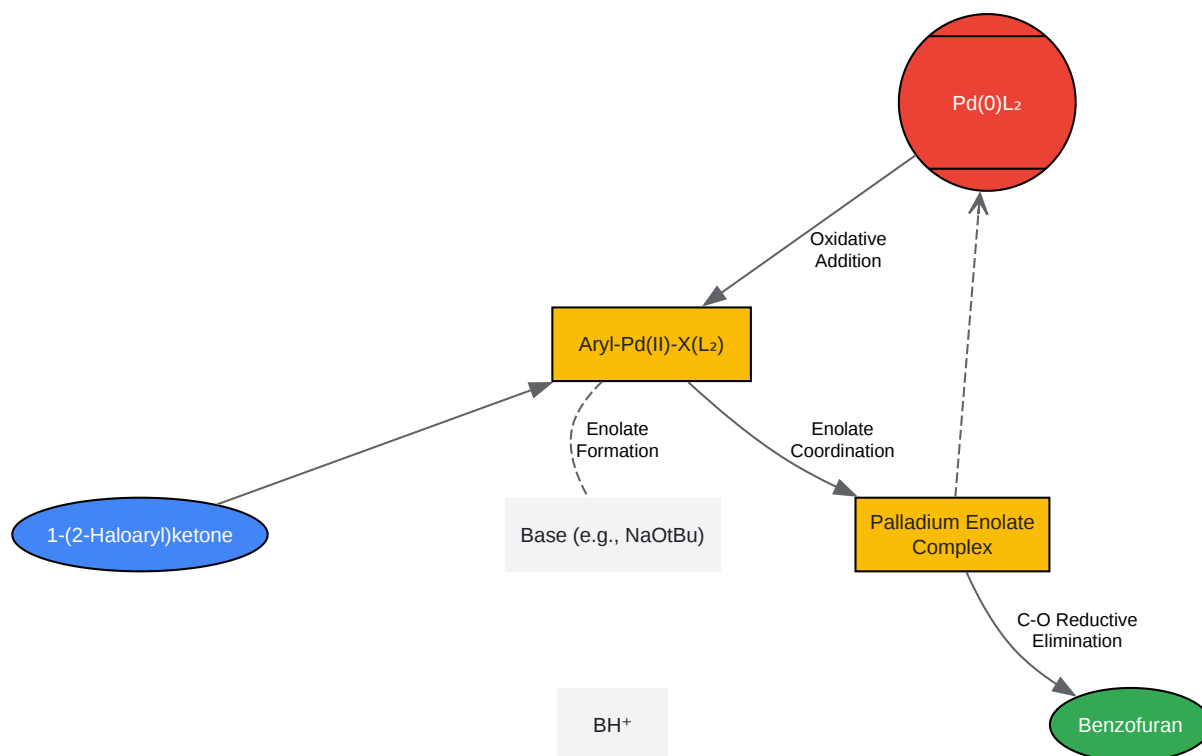
The catalytic cycle is a classic example of a palladium-catalyzed cross-coupling reaction involving a heteroatom nucleophile.

- **Oxidative Addition:** The cycle begins with the oxidative addition of the Pd(0) catalyst to the C-X bond (X = I, Br) of the 1-(2-haloaryl)ketone, forming an arylpalladium(II) halide complex.
- **Enolate Formation:** A base deprotonates the α -carbon of the ketone, generating an enolate.
- **C-O Reductive Elimination:** The enolate oxygen coordinates to the palladium center and undergoes reductive elimination, forming the C-O bond of the benzofuran ring and regenerating the active Pd(0) catalyst. This is often the turnover-limiting step.[\[11\]](#)

Causality of Component Selection:

- **Palladium Source:** Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) is a common Pd(0) source. Pd(OAc)₂ can also be used, as it is readily reduced to Pd(0) in situ.[\[11\]](#)[\[12\]](#)
- **Ligand:** The choice of ligand is critical. Bulky, electron-rich biarylphosphine ligands such as DPEphos or BrettPhos are highly effective.[\[11\]](#)[\[13\]](#) These ligands accelerate the rate-limiting reductive elimination step and prevent catalyst decomposition.
- **Base:** A strong, non-nucleophilic base is required to generate the enolate without competing side reactions. Sodium tert-butoxide (NaOt-Bu) is a standard choice for this transformation.[\[11\]](#)
- **Solvent:** Anhydrous, non-protic solvents like toluene or dioxane are used to prevent quenching of the enolate and to maintain catalyst activity.

Visualizing the O-Arylation Catalytic Cycle



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Caption: Catalytic cycle for intramolecular O-arylation of ketone enolates.

Experimental Protocol: Synthesis of 2-Methyl-3-phenylbenzofuran

This protocol is based on the work of Willis and coworkers for the synthesis of benzofurans via intramolecular O-arylation.[11]

Materials:

- 1-(2-Bromophenyl)-1-phenylpropan-2-one (1.0 mmol, 289 mg)
- Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.025 mmol, 23 mg, 2.5 mol% Pd)

- Bis(2-diphenylphosphinophenyl)ether (DPEphos) (0.06 mmol, 32 mg, 6 mol%)
- Sodium tert-butoxide (NaOt-Bu) (1.4 mmol, 135 mg)
- Anhydrous Toluene (10 mL)
- Argon or Nitrogen gas supply
- Glovebox or standard Schlenk line techniques

Procedure:

- **Catalyst Pre-formation/Setup:** In a glovebox or under a stream of argon, add Pd₂(dba)₃ (23 mg), DPEphos (32 mg), and NaOt-Bu (135 mg) to a dry Schlenk tube equipped with a magnetic stir bar.
- **Reagent Addition:** Add the 1-(2-bromophenyl)-1-phenylpropan-2-one (289 mg) followed by anhydrous toluene (10 mL).
- **Reaction:** Seal the tube and heat the mixture to 100 °C in an oil bath for 12-18 hours.
- **Monitoring & Quenching:** Monitor the reaction by TLC. Upon completion, cool the reaction to room temperature and quench carefully by adding saturated aqueous ammonium chloride (NH₄Cl) solution (10 mL).
- **Extraction:** Extract the mixture with diethyl ether (3 x 20 mL).
- **Washing & Drying:** Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.
- **Purification:** Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield 2-methyl-3-phenylbenzofuran.

Data Summary: Substrate Scope

This method is effective for a range of both cyclic and acyclic ketone substrates.

Entry	Substrate (1-(2-haloaryl)ketone)	Yield (%)	Reference
1	2-(2-Bromobenzoyl)cyclohexanone	95	[11]
2	1-(2-Bromophenyl)propan-1-one	75	[12]
3	2-(2-Bromophenyl)acetophenone	81	[11]
4	1-(2-Bromophenyl)-3,3-dimethylbutan-2-one	85	[11]
5	1-(5-Chloro-2-bromophenyl)ethan-1-one	71	[12]

Strategy 3: Oxidative Annulation of Phenols and Alkynes via C-H Activation

A more recent and highly atom-economical strategy involves the direct palladium-catalyzed reaction between phenols and alkynes (or olefins).^{[14][15]} This approach avoids the pre-functionalization of the phenol with a halide, instead relying on the direct activation of a C-H bond ortho to the hydroxyl group.

Mechanistic Rationale & Key Parameters

This pathway typically involves a directed C-H activation mechanism.

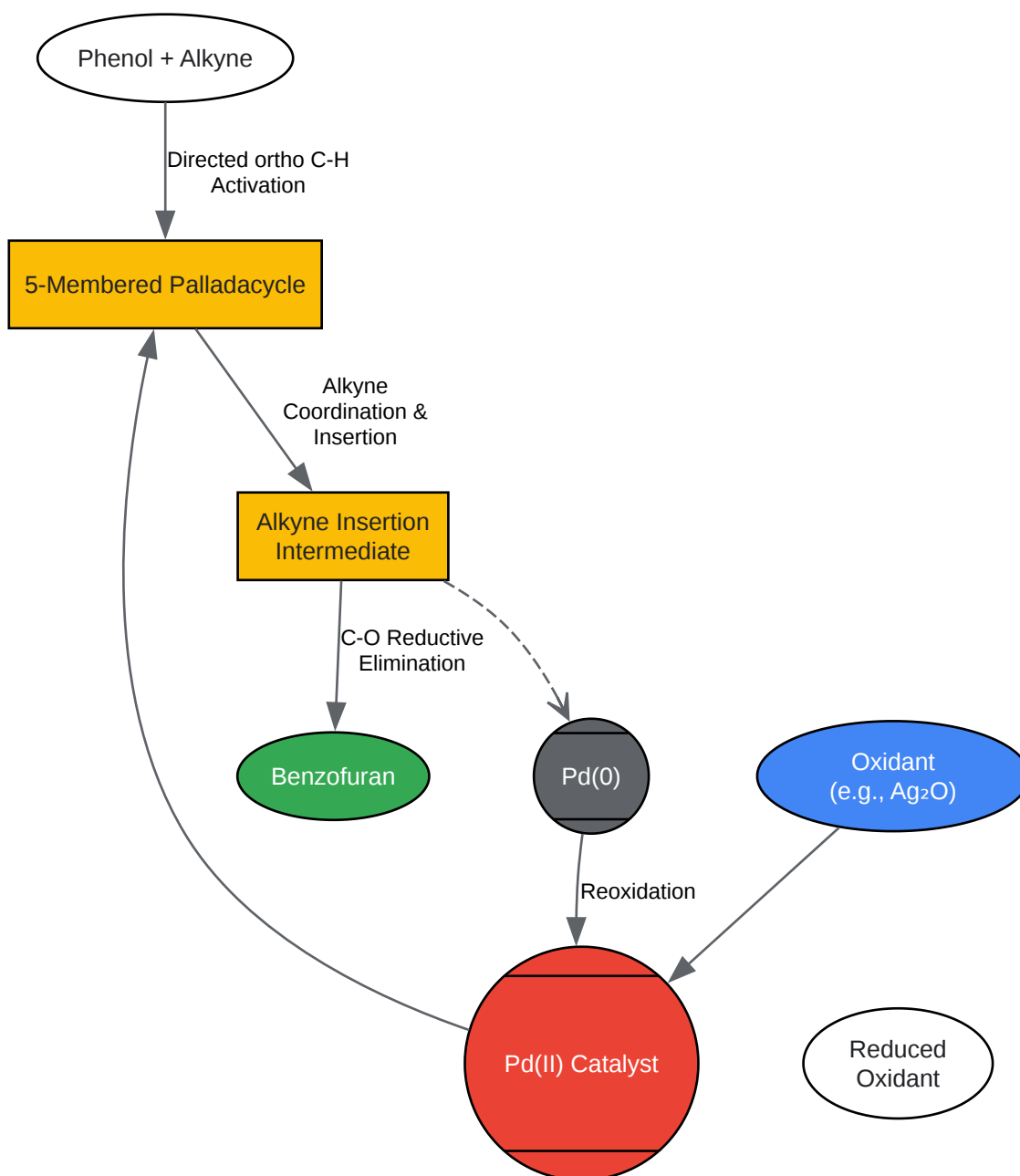
- Directed C-H Activation/Palladation: The phenol's hydroxyl group coordinates to the Pd(II) catalyst and directs the cleavage of the ortho C-H bond, forming a five-membered palladacycle intermediate. This is a key step and is often facilitated by a ligand or an oxidant.

- Alkyne Insertion: The alkyne coordinates to and inserts into the Pd-C bond of the palladacycle.
- Reductive Elimination: A C-O reductive elimination from the resulting palladium intermediate forms the benzofuran ring and a Pd(0) species.
- Catalyst Reoxidation: An oxidant (e.g., Ag₂O, benzoquinone, or O₂) is required to regenerate the active Pd(II) catalyst from Pd(0) to complete the catalytic cycle.

Causality of Component Selection:

- Catalyst: Pd(OAc)₂ is the most common precursor.[\[16\]](#)[\[17\]](#)
- Directing Group: The inherent phenol hydroxyl group serves as the directing group. In some variations, the phenol is converted to a derivative with a more strongly coordinating directing group to enhance reactivity.
- Oxidant: This is a critical component for catalyst turnover in oxidative C-H activation cycles. Silver salts (Ag₂CO₃, AgOAc), copper salts (Cu(OAc)₂), or organic oxidants like benzoquinone are frequently employed.[\[16\]](#)[\[18\]](#)
- Solvent: High-boiling polar aprotic solvents like DMF or acidic solvents like trifluoroacetic acid (TFA) are often used to facilitate the C-H activation step.

Visualizing the C-H Activation Workflow



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Caption: Workflow for benzofuran synthesis via directed C-H activation and annulation.

Experimental Protocol: Synthesis of 2,3-Diphenylbenzofuran

This protocol is a representative example of the palladium-catalyzed oxidative annulation of phenols and internal alkynes.^{[16][19]}

Materials:

- Phenol (1.0 mmol, 94 mg)
- Diphenylacetylene (1.5 mmol, 267 mg)
- Palladium(II) Acetate [Pd(OAc)₂] (0.1 mmol, 22.4 mg, 10 mol%)
- Copper(II) Acetate [Cu(OAc)₂] (1.0 mmol, 181 mg) - as oxidant
- Trifluoroacetic Acid (TFA) (2 mL)
- Standard glassware (sealed vial or tube)

Procedure:

- Setup: To a screw-cap vial, add phenol (94 mg), diphenylacetylene (267 mg), Pd(OAc)₂ (22.4 mg), and Cu(OAc)₂ (181 mg).
- Solvent Addition: Add trifluoroacetic acid (2 mL) to the vial.
- Reaction: Seal the vial tightly and heat the reaction mixture at 120 °C for 24 hours.
- Work-up: Cool the reaction to room temperature. Carefully neutralize the mixture by slow addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution.
- Extraction: Extract the aqueous mixture with dichloromethane (DCM) (3 x 20 mL).
- Drying & Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
- Purification: Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to obtain 2,3-diphenylbenzofuran.

Conclusion

Palladium catalysis provides a powerful and versatile toolkit for the synthesis of benzofuran derivatives. The Domino Sonogashira/Cyclization reaction is a highly reliable and broadly

applicable method for accessing 2- and 2,3-substituted benzofurans from readily available o-iodophenols and alkynes. For substrates where the requisite 1-(2-haloaryl)ketone is easily accessible, the Intramolecular O-Arylation offers a robust alternative. Finally, the Oxidative Annulation via C-H Activation represents the cutting edge of efficiency and atom economy, constructing the benzofuran core from simple phenols and alkynes without the need for pre-installed leaving groups. The choice of method will ultimately depend on starting material availability, desired substitution pattern, and tolerance for specific reagents like oxidants or co-catalysts. Continued innovation in ligand design and mechanistic understanding promises to further expand the power and scope of these indispensable transformations.

References

- Yue, D., Yao, T., & Larock, R. C. (2005). Synthesis of 2,3-Disubstituted Benzo[b]furans by the Palladium-Catalyzed Coupling of o-Iodoanisoles and Terminal Alkynes, Followed by Electrophilic Cyclization. *The Journal of Organic Chemistry*, 70(25), 10292-10296. [[Link](#)][20]
- Kishore, D. R., & Satyanarayana, G. (2022). Intermolecular Sonogashira Coupling and Intramolecular 5-exo-dig Cycloisomerization Cascade: A One-Pot Pathway for Accessing (3-Benzylbenzofuran-2-yl)(phenyl)methanones. *The Journal of Organic Chemistry*, 87(15), 10158-10172. [[Link](#)][8]
- Willis, M. C., Brace, G. N., & Holmes, I. P. (2004). Palladium-Catalyzed Intramolecular O-Arylation of Enolates: Application to Benzo[b]furan Synthesis. *Organic Letters*, 6(14), 2193-2196. [[Link](#)][11]
- Eidamshaus, C., & Burch, J. D. (2008). One-Pot Synthesis of Benzofurans via Palladium-Catalyzed Enolate Arylation with o-Bromophenols. *Organic Letters*, 10(19), 4211-4214. [[Link](#)][12]
- Maimone, T. J., & Buchwald, S. L. (2010). Pd-Catalyzed O-Arylation of Ethyl Acetohydroximate: Synthesis of O-Arylhydroxylamines and Substituted Benzofurans. *Journal of the American Chemical Society*, 132(29), 9990-9991. [[Link](#)][13][21]
- Sahoo, A. K., et al. (2013). Palladium-Catalyzed Synthesis of Benzofurans and Coumarins from Phenols and Olefins. *Angewandte Chemie International Edition*, 52(43), 11307-11311. [[Link](#)][14][15]

- Saha, P., et al. (2018). Palladium-catalyzed oxidative annulations between phenols and alkenylcarboxylic acids produced a library of benzofuran compounds. *Chemistry - An Asian Journal*, 13(17), 2415-2419. [[Link](#)][16]
- Zhu, Y., et al. (2013). Palladium-catalyzed synthesis of benzofurans via C–H activation/oxidation tandem reaction and its application to the synthesis of decursivine and serotobenine. *Chemical Communications*, 49(20), 2058-2060. [[Link](#)][22]
- Aslam, M., et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. *ACS Omega*, 9(20), 20728-20752. [[Link](#)][1][2][4]
- Ghosh, S., et al. (2019). Palladium(ii) complexes bearing mesoionic carbene ligands: Catalytic application in domino sonogashira coupling/cyclization reactions for one-pot synthesis of benzofuran and indole derivatives. *Dalton Transactions*, 48(4), 1239-1249. [[Link](#)][3]
- Kim, J. Y., & Park, S. H. (2014). Synthesis of 2-Substituted Benzofurans from o-Iodophenols and Terminal Alkynes with a Recyclable Palladium Catalyst Supported on Nano-sized Carbon Balls. *Bulletin of the Korean Chemical Society*, 35(3), 863-866. [[Link](#)][10]
- Pal, M., Subramanian, V., & Yeleswarapu, K. R. (2003). Pd/C-Mediated Synthesis of 2-Substituted Benzo[b]furans/nitrobenzo[b]furans in Water. *Tetrahedron Letters*, 44(45), 8221-8225. [[Link](#)][9]
- Cacchi, S., et al. (1997). Palladium-Catalyzed Heteroannulation with Acetylenic Compounds: Synthesis of Benzofurans. *Journal of the Chemical Society, Perkin Transactions 1*, (19), 2817-2822. [[Link](#)][5]
- Reddy, M. S., et al. (2022). One-Pot Synthesis of Benzofurans via Cu–Catalyzed Tandem Sonogashira Coupling-Cyclization Reactions. *ChemistrySelect*, 7(12), e202200388. [[Link](#)][7]
- Lu, S., et al. (2013). Palladium-Catalyzed Oxidative Annulation between Phenol and Internal Alkyne. *Organic Letters*, 15(15), 3938-3941. [[Link](#)][19]
- Reddy, M. S., et al. (2015). Synthesis of 2-Arylbenzo[b]furans via Copper(I)-Catalyzed Coupling of o-Iodophenols and Aryl Acetylenes. *RSC Advances*, 5(98), 80487-80492. [[Link](#)][6]

- Wang, G., et al. (2014). Palladium-catalyzed heteroannulation of fullerene with phenols. *Chemical Communications*, 50(91), 14146-14149. [[Link](#)][17]

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Sources

- 1. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Palladium(ii) complexes bearing mesoionic carbene ligands: catalytic application in domino Sonogashira coupling/cyclization reactions for one-pot sy ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03485F [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Intermolecular Sonogashira Coupling and Intramolecular 5-Exo-dig Cycloisomerization Cascade: A One-Pot Pathway for Accessing (3-Benzylbenzofuran-2-yl)(phenyl)methanones [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. bkcs.kchem.org [bkcs.kchem.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. One-Pot Synthesis of Benzofurans via Palladium-Catalyzed Enolate Arylation with o-Bromophenols [organic-chemistry.org]
- 13. Pd-Catalyzed O-Arylation of Ethyl Acetohydroximate: Synthesis of O-Arylhydroxylamines and Substituted Benzofurans [organic-chemistry.org]
- 14. scispace.com [scispace.com]

- [15. Palladium-catalyzed synthesis of benzofurans and coumarins from phenols and olefins. | Semantic Scholar \[semanticscholar.org\]](#)
- [16. Palladium-Catalyzed Synthesis of 2,3-Disubstituted Benzofurans: An Approach Towards the Synthesis of Deuterium Labeled Compounds - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [17. Palladium-catalyzed synthesis of \[60\]fullerene-fused benzofurans via heteroannulation of phenols - Chemical Communications \(RSC Publishing\) \[pubs.rsc.org\]](#)
- [18. benchchem.com \[benchchem.com\]](#)
- [19. researchgate.net \[researchgate.net\]](#)
- [20. Benzofuran synthesis \[organic-chemistry.org\]](#)
- [21. dspace.mit.edu \[dspace.mit.edu\]](#)
- [22. Palladium-catalyzed synthesis of benzofurans via C–H activation/oxidation tandem reaction and its application to the synthesis of decursivine and serotobenine - Chemical Communications \(RSC Publishing\) \[pubs.rsc.org\]](#)
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